8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzoic acid derivatives with methoxy-substituted anhydrides . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isocoumarins and hydroxy derivatives, which can be further utilized in different applications .
Scientific Research Applications
8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as aldose reductase and protein glycation, which are involved in various metabolic processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
1-oxo-1H-isochromene-3-carboxylic acid: This compound shares a similar core structure but lacks the methoxy group at the 8-position.
9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-benzo[g]isochromene-3-carboxylic acid: This compound has additional hydroxyl and methyl groups, which confer different biological activities.
Uniqueness: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological properties. The presence of the methoxy group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound for research and industrial
Properties
CAS No. |
61330-01-6 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
8-methoxy-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-7-4-2-3-6-5-8(10(12)13)16-11(14)9(6)7/h2-5H,1H3,(H,12,13) |
InChI Key |
LECCHVMHXVVLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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